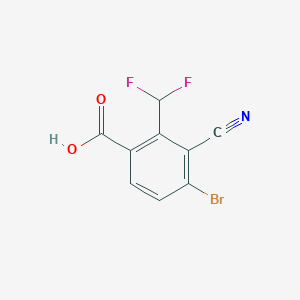

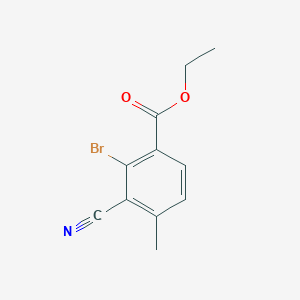

![molecular formula C10H7N3O B1417164 3H-Pyrimido[5,4-b]indol-4(5H)-one CAS No. 61553-71-7](/img/structure/B1417164.png)

3H-Pyrimido[5,4-b]indol-4(5H)-one

Vue d'ensemble

Description

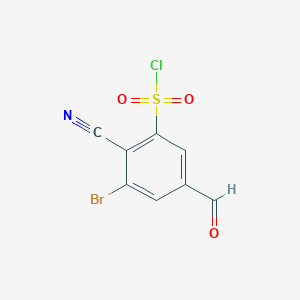

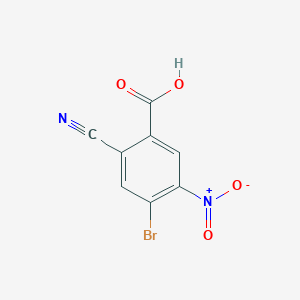

3H-Pyrimido[5,4-b]indol-4(5H)-one is a chemical compound with the molecular formula CHN. It has an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .

Synthesis Analysis

The synthesis of 3H-Pyrimido[5,4-b]indol-4(5H)-one involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . This leads to the formation of 5H-pyrimido[5,4-b]indole derivatives .Molecular Structure Analysis

The molecular structure of 3H-Pyrimido[5,4-b]indol-4(5H)-one is complex, with a 3D structure that can be analyzed using advanced chemical structure analysis tools .Chemical Reactions Analysis

In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones undergoing alkylation at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Pyrimido[5,4-b]indol-4(5H)-one include an average mass of 169.183 Da and a monoisotopic mass of 169.063995 Da .Applications De Recherche Scientifique

Anticancer Agent Design and Synthesis

The structure of “3H-Pyrimido[5,4-b]indol-4(5H)-one” can be utilized in the design and synthesis of novel anticancer agents. By introducing specific groups that act as pharmacophores, researchers can enhance the antitumor properties of these compounds. For instance, alkyl or aralkyl and sulfonyl groups have been considered for their antitumor effects in related indole derivatives .

Multicomponent Chemical Reactions

This compound may serve as a substrate in multicomponent reactions to synthesize complex molecules like tetrahydro-spiro[pyrazolo[4,3-f]quinoline]-8,5′-pyrimidines and tetrahydro-pyrazolo[4,3-f]pyrimido[4,5-b]quinolines. These reactions are valuable for creating multiple C–C bonds under metal-free conditions, which is beneficial for green chemistry applications .

Synthesis of Pyrimidone Derivatives

“3H-Pyrimido[5,4-b]indol-4(5H)-one” could be a key intermediate in the synthesis of pyrimido[4,5-d]pyrimidone ring systems. These systems are significant due to their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties .

Mécanisme D'action

Target of Action

The primary targets of 3H-Pyrimido[5,4-b]indol-4(5H)-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with its antiproliferative activity evaluated using the MTT assay in vitro .

Mode of Action

3H-Pyrimido[5,4-b]indol-4(5H)-one interacts with its targets by inhibiting their proliferation in a dose-dependent manner . The compound’s cytolytic activity is markedly inhibited at the same time . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .

Biochemical Pathways

The compound affects the signaling pathway of the PI3K/AKT/mTOR genes . This pathway has a high impact on the cell growth of cancer, motility, survival, and metabolism .

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate . It is also an inhibitor of CYP1A2 .

Result of Action

The result of the compound’s action is the inhibition of the proliferation of cancer cells. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The target compounds were more potent against A549 compared to the other three cell lines .

Action Environment

The action environment of 3H-Pyrimido[5,4-b]indol-4(5H)-one is within the cellular environment of the cancer cells it targetsIt is known that the compound is more potent against a549 compared to the other three cell lines .

Propriétés

IUPAC Name |

3,5-dihydropyrimido[5,4-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKANMIJNAMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Pyrimido[5,4-b]indol-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.